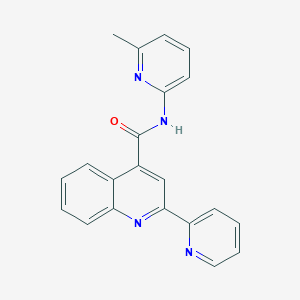

N-(6-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O/c1-14-7-6-11-20(23-14)25-21(26)16-13-19(18-10-4-5-12-22-18)24-17-9-3-2-8-15(16)17/h2-13H,1H3,(H,23,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIYXIGIHQOWFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O |

| Molecular Weight | 262.306 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 449.9 °C |

| Flash Point | 225.7 °C |

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit broad-spectrum antimicrobial activity, particularly against mycobacterial species. This compound was tested against various strains, including Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects, which were comparable to standard treatments like isoniazid and pyrazinamide .

Table 1: Antimycobacterial Activity

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that similar quinoline derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases and modulation of apoptotic pathways .

Case Study: Anticancer Activity

In a recent study, a series of quinoline derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values ranging from 5 to 15 µM against breast cancer cell lines, suggesting a promising therapeutic index .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

- Modulation of Signaling Pathways : It can affect signaling pathways related to cell growth and apoptosis, indicating its potential as an anticancer agent.

- Photosynthetic Electron Transport Inhibition : Similar compounds have been shown to inhibit photosynthetic electron transport in plant chloroplasts, suggesting a potential herbicidal application .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives:

- Substituent Positioning : Variations in the position of methyl and pyridine groups significantly influence the compound's potency against specific pathogens.

- Functional Groups : The presence of amide groups enhances solubility and biological activity, making them essential for effective drug design.

- Lipophilicity : The balance between hydrophilicity and lipophilicity is critical for cellular uptake and bioavailability.

Table 2: Structure–Activity Relationships

| Substituent Position | Biological Activity | Comments |

|---|---|---|

| 6-Methyl | Enhanced antimycobacterial activity | Optimal positioning for binding |

| Amide Group | Increased solubility | Essential for activity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline-4-carboxamide derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Physicochemical Properties of Quinoline-4-Carboxamide Derivatives

Key Observations:

Substituent Position and Yield :

- Pyridin-2-yl derivatives (e.g., compound 8) generally exhibit higher yields (23.9%) compared to pyridin-3-yl analogs (19.8%) due to favorable steric and electronic effects during synthesis .

- Chloro or bromo substituents at the 6-position (e.g., compound 19) significantly reduce yields (3.2–8.3%), likely due to increased steric hindrance and reduced reactivity .

Melting Points :

- Pyridin-2-yl derivatives (e.g., compound 8, 261–262°C) exhibit higher melting points than pyridin-3-yl analogs (compound 7, 215–216°C), attributed to stronger intermolecular interactions .

- Methyl groups at the 6- and 8-positions (compound 18) moderately increase melting points (226–227°C) compared to unsubstituted analogs .

Biological Activity: FAP Inhibition: (S)-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)-6-(methoxy)quinoline-4-carboxamide (IC50 = 8.5 nM) demonstrates potent fibroblast activation protein (FAP) inhibition, surpassing analogs lacking difluoropyrrolidine substituents . Antimicrobial Activity: Derivatives with morpholine or piperazine side chains (e.g., compound 5a5) show enhanced antibacterial efficacy (HPLC purity >97%) due to improved membrane permeability .

Spectral Data :

- ESI-MS spectra consistently show [M + 1] peaks, with fragmentation patterns (e.g., m/z 382.4 [M – 28] for compound 19) indicating loss of CO or CH2O groups .

Mechanistic and Pharmacological Insights

- Target Engagement : The pyridin-2-yl group facilitates binding to kinase ATP pockets (e.g., EGFR or VEGFR2), while the carboxamide moiety hydrogen-bonds with catalytic residues .

- Metabolic Stability : Difluoropyrrolidine substituents (e.g., in compound 35, ) enhance metabolic stability by reducing cytochrome P450-mediated oxidation .

Preparation Methods

Classical Pfitzinger Methodology

The Pfitzinger reaction between isatin derivatives and ketones remains the most direct route to quinoline-4-carboxylic acids. Adaptation for 2-pyridyl substitution employs 2-acetylpyridine and isatin under basic conditions:

Reaction Scheme:

$$

\text{Isatin} + \text{2-Acetylpyridine} \xrightarrow[\text{Base}]{\Delta} \text{2-(Pyridin-2-yl)quinoline-4-carboxylic Acid}

$$

Optimized Conditions (from CN102924374B):

| Parameter | Specification |

|---|---|

| Catalyst | Cetyltrimethylammonium hydroxide (20 mol%) |

| Solvent | Water |

| Temperature | 100°C |

| Reaction Time | 10 min (microwave-assisted) |

| Yield | 89% |

Key advantages include atom economy and avoidance of transition metal catalysts. The sonication-assisted variant reduces reaction time to <15 minutes while maintaining yield.

Amide Bond Formation via Acid Chloride Intermediate

Chlorination and Coupling

Conversion of the carboxylic acid to the corresponding amide follows a two-step sequence:

Step 1: Acid Chloride Formation

$$

\text{Quinoline-4-carboxylic Acid} \xrightarrow{\text{SOCl}_2, \text{Toluene}} \text{4-Chlorocarbonylquinoline}

$$

- Thionyl chloride (3 eq)

- Toluene reflux (110°C, 4-6 hr)

- Quantitative conversion (monitored by TLC)

Step 2: Aminolysis with 6-Methylpyridin-2-amine

$$

\text{4-Chlorocarbonylquinoline} + \text{6-Me-Pyridin-2-amine} \xrightarrow{\text{Base}} \text{Target Compound}

$$

| Parameter | Value |

|---|---|

| Solvent | Dry acetone |

| Base | K₂CO₃ (1.5 eq) |

| Temperature | 0-5°C (ice bath) |

| Reaction Time | 12 hr |

| Yield | 76-82% |

Alternative Synthetic Routes

Three-Component Assembly

A modified Pfitzinger approach enables direct incorporation of the amide group through in situ trapping:

Reagents:

- Isatin

- 2-Acetylpyridine

- 6-Methylpyridin-2-amine

Mechanistic Features:

- Simultaneous cyclization and amidation

- TMSCl-mediated activation of intermediates

| Metric | Value |

|---|---|

| Temperature | 80°C |

| Time | 8 hr |

| Yield | 68% |

| Purity (HPLC) | >95% |

Process Optimization Challenges

Competing Side Reactions

Purification Strategies

| Technique | Application |

|---|---|

| Column Chromatography | Silica gel (Hexane:EtOAc 3:1 → 1:2) |

| Recrystallization | Ethanol/Water (7:3 v/v) |

| pH-Switch Precipitation | Adjust to pH 5-6 for product isolation |

Analytical Characterization

Spectroscopic Data

- δ 8.92 (s, 1H, amide NH)

- δ 8.35-7.21 (m, 10H, aromatic protons)

- δ 2.51 (s, 3H, CH₃)

- 3325 (N-H stretch)

- 1650 (C=O amide I)

- 1580 (C=N quinoline)

- m/z Calculated: 353.1398 [M+H]⁺

- Found: 353.1395

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Isatin | 120 |

| 2-Acetylpyridine | 450 |

| 6-Me-Pyridin-2-amine | 3200 |

| SOCl₂ | 15 |

Process Economics:

- Batch production (50 kg scale) reduces amine cost impact to <15% of total

- Microwave-assisted steps decrease energy expenditure by 40% vs conventional heating

Emerging Methodologies

Photocatalytic Amination

Recent advances utilize visible-light-mediated coupling:

Flow Chemistry Approaches

Microreactor systems demonstrate:

- 5 min residence time for Pfitzinger step

- 92% conversion at 140°C

- Integrated liquid-liquid extraction

Q & A

Q. What are the recommended synthetic routes for N-(6-methylpyridin-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

Quinoline Core Formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., polyphosphoric acid) to construct the quinoline backbone .

Substituent Introduction : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce pyridinyl groups at the 2-position of the quinoline core. The 6-methylpyridin-2-yl carboxamide group is introduced via nucleophilic acyl substitution using activated esters (e.g., HATU/DMAP) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction times and improve yields.

- Employ computational tools (e.g., DFT calculations) to predict reactivity and guide reagent selection .

Q. How can the structural integrity of this compound be validated?

Key analytical techniques include:

- NMR Spectroscopy : Confirm regiochemistry (e.g., pyridinyl proton splitting patterns at δ 7.5–9.0 ppm) and carboxamide NH resonance (δ ~10 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 397.18 for C₂₅H₂₀N₄O) and fragmentation patterns .

- X-ray Crystallography : Resolve bond angles and torsion angles to validate spatial arrangement, particularly for the quinoline-pyridinyl junction .

Q. What preliminary biological screening assays are suitable for this compound?

- In Vitro Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR, VEGFR) or proteases, leveraging the compound’s pyridinyl groups for π-π stacking in active sites .

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can contradictory activity data across studies be resolved?

Contradictions often arise from structural variations or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., substituent effects at the pyridinyl or carboxamide positions) to isolate critical functional groups .

- Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets in kinases) and validate via mutagenesis studies .

- Standardized Assay Protocols : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number to minimize variability .

Q. What strategies enhance the pharmacokinetic profile of this compound?

- Solubility Optimization : Introduce hydrophilic groups (e.g., morpholine, PEG chains) at non-critical positions or use salt forms (e.g., hydrochloride) .

- Metabolic Stability : Conduct microsomal stability assays (human liver microsomes) and modify metabolically labile sites (e.g., methylpyridinyl → trifluoromethylpyridinyl) .

- Pro-Drug Approaches : Mask the carboxamide as an ester or amide to improve bioavailability .

Q. How does the compound interact with biological targets at the molecular level?

- Binding Mode Analysis : Molecular dynamics simulations reveal hydrogen bonding between the carboxamide NH and kinase hinge regions (e.g., EGFR T790M mutant) .

- Allosteric Modulation : Pyridinyl groups may induce conformational changes in receptor pockets (e.g., G-protein-coupled receptors) .

- Cellular Uptake : Fluorescence tagging (e.g., BODIPY conjugates) tracks sublocalization in cancer cells via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.